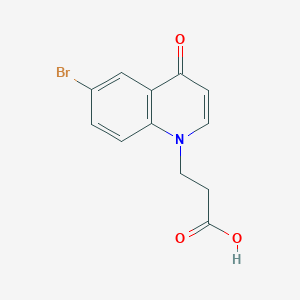
7-Fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-氟-1-甲基-4-氧代-1,4-二氢喹啉-3-羧酸是一种合成的有机化合物,属于喹诺酮类。喹诺酮类因其广谱抗菌特性而闻名,使其在药物化学中具有重要价值。
准备方法
合成路线和反应条件
7-氟-1-甲基-4-氧代-1,4-二氢喹啉-3-羧酸的合成通常包括以下步骤:
起始原料: 合成从选择合适的起始原料开始,例如氟化芳香族化合物和喹啉衍生物。
环化: 中间体的环化在酸性或碱性条件下进行,以形成喹啉环。
氧化: 使用高锰酸钾或三氧化铬等氧化剂,将喹啉环氧化,在第 4 位引入酮基。
工业生产方法
7-氟-1-甲基-4-氧代-1,4-二氢喹啉-3-羧酸的工业生产遵循类似的合成路线,但规模更大。该过程包括优化反应条件,例如温度、压力和溶剂选择,以确保最终产物的产率高和纯度高。连续流反应器和自动化系统通常用于提高效率和可扩展性。
化学反应分析
反应类型
7-氟-1-甲基-4-氧代-1,4-二氢喹啉-3-羧酸经历各种化学反应,包括:
氧化: 该化合物可以进一步氧化以引入额外的官能团或修改现有的官能团。
还原: 还原反应可用于将酮基转化为羟基,改变化合物的性质。
取代: 亲核取代反应可以将氟原子替换为其他取代基,导致形成多种衍生物。
常用试剂和条件
氧化剂: 高锰酸钾,三氧化铬。
还原剂: 硼氢化钠,氢化铝锂。
亲核试剂: 氨,胺,硫醇。
主要产物
这些反应形成的主要产物包括羟基化衍生物、取代喹啉和各种官能化的喹诺酮化合物。
科学研究应用
7-氟-1-甲基-4-氧代-1,4-二氢喹啉-3-羧酸具有广泛的科学研究应用:
化学: 它用作合成具有潜在药物应用的更复杂喹诺酮衍生物的构建块。
生物学: 该化合物用于与细菌 DNA 促旋酶抑制相关的研究,有助于开发新的抗菌剂。
医学: 它的衍生物正在探索其作为抗菌、抗病毒和抗癌剂的潜力。
工业: 该化合物用于生产特种化学品,以及作为农用化学品合成的中间体。
作用机制
7-氟-1-甲基-4-氧代-1,4-二氢喹啉-3-羧酸的作用机制主要涉及抑制细菌 DNA 促旋酶,一种对 DNA 复制和转录至关重要的酶。通过与 DNA 促旋酶-DNA 复合物结合,该化合物阻止了 DNA 的超螺旋,导致细菌细胞分裂和生长的破坏。这种机制类似于其他氟喹诺酮类抗生素,使其对多种细菌病原体有效。
相似化合物的比较
类似化合物
环丙沙星: 一种广泛使用的氟喹诺酮类抗生素,具有类似的结构特征。
诺氟沙星: 另一种具有可比抗菌特性的氟喹诺酮类。
氧氟沙星: 以其广谱抗菌活性而闻名。
独特性
7-氟-1-甲基-4-氧代-1,4-二氢喹啉-3-羧酸因其独特的取代模式而脱颖而出,该模式赋予其独特的理化性质,并增强了其作为合成化学中多功能中间体的潜力。它能够进行多种化学反应,使其成为开发新药和特种化学品的有价值的化合物。
属性
分子式 |
C11H8FNO3 |
|---|---|
分子量 |
221.18 g/mol |
IUPAC 名称 |
7-fluoro-1-methyl-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H8FNO3/c1-13-5-8(11(15)16)10(14)7-3-2-6(12)4-9(7)13/h2-5H,1H3,(H,15,16) |
InChI 键 |
PJGJXFHSFBUKTI-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C(=O)C2=C1C=C(C=C2)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


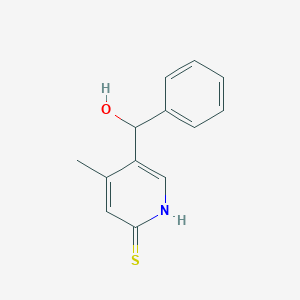




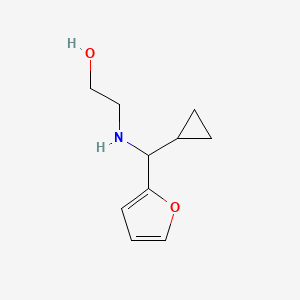
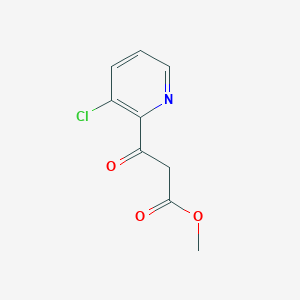
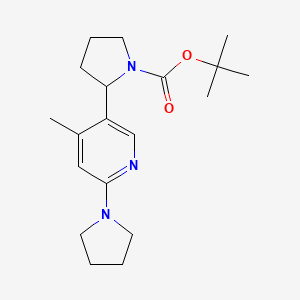
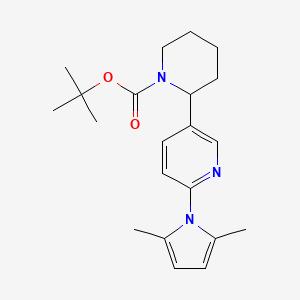
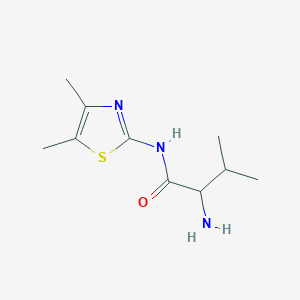
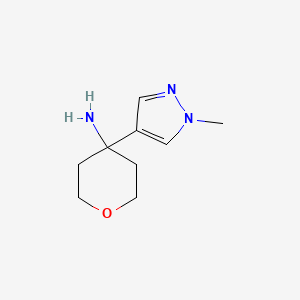

![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-ethyl-3-methylbutanamide](/img/structure/B11812020.png)
